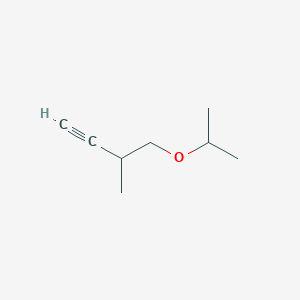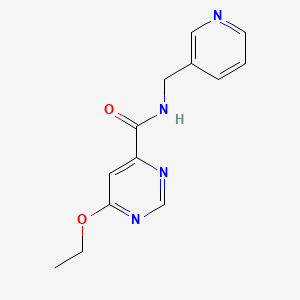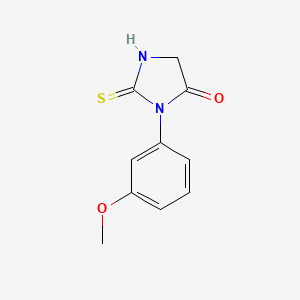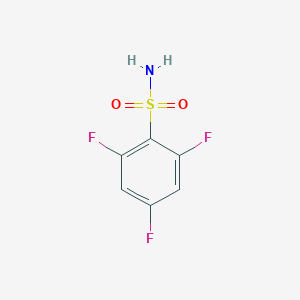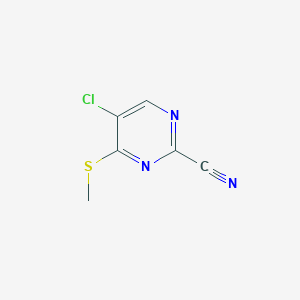
5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine compounds involves reactions of hetarylacetonitriles with chloropyrimidine derivatives to afford a series of new ketonitriles. For instance, the reaction of 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarbonyl chloride with hetarylacetonitriles results in the formation of new ketonitriles, which can further react with aliphatic amines to replace the methylsulfonyl group and form various products . Additionally, the synthesis of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine derivatives has been described, with subsequent reactions leading to the formation of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the molecular structure of related compounds. Density functional theory (DFT) calculations are used to predict equilibrium geometry and vibrational wave numbers, which are crucial for understanding the stability and charge delocalization within the molecule . The molecular structure is further analyzed through X-ray crystallography, providing detailed geometric parameters and insights into intermolecular interactions such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives is highlighted by their interactions with various nucleophiles and electrophiles. For example, the negative electrostatic potential regions over the CN and CF3 groups indicate possible sites for electrophilic attack, while positive regions around NH groups suggest sites for nucleophilic attack . The reactivity of the methylsulfanyl groups in pyrimidine derivatives is also demonstrated by their substitution with N-nucleophiles, leading to a diverse range of amino-substituted pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are characterized through spectroscopic and computational analyses. The nonlinear optical behavior, hyperpolarizability, and molecular electrostatic potential of these compounds are theoretically predicted, providing insights into their potential applications in materials science . The optical properties, including absorption and fluorescence, are investigated using UV-vis spectroscopy, with solvent effects playing a significant role in the emission spectra .
Applications De Recherche Scientifique
Thiazolo[4,5-d]pyrimidines Synthesis The synthesis of thiazolo[4,5-d]pyrimidines involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide, leading to the formation of 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2 (3H)-thione. Subsequent alkylation and antibacterial evaluations highlight its potential in scientific research, particularly in the development of new antibacterial agents (Rahimizadeh et al., 2011).
X-ray and Spectroscopic Analysis Compounds such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been synthesized and analyzed using X-ray and spectroscopic methods. These analyses provide detailed insights into the compound's structure and optical properties, contributing to a deeper understanding of their potential applications in various fields, including materials science and photonic devices (Jukić et al., 2010).
Spectroscopic Investigation of Chemotherapeutic Agents Spectroscopic techniques, such as FT-IR and FT-Raman, are used to study compounds like 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. These studies not only provide insights into the compound's structural and vibrational aspects but also explore their potential as chemotherapeutic agents, making significant contributions to the field of medicinal chemistry (Alzoman et al., 2015).
Propriétés
IUPAC Name |
5-chloro-4-methylsulfanylpyrimidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-11-6-4(7)3-9-5(2-8)10-6/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTPZHCENVBVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methylsulfanylpyrimidine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)

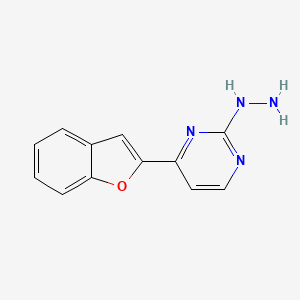
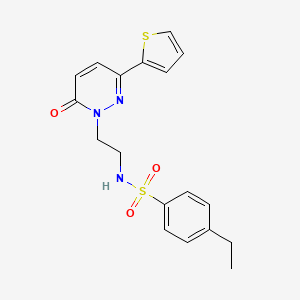
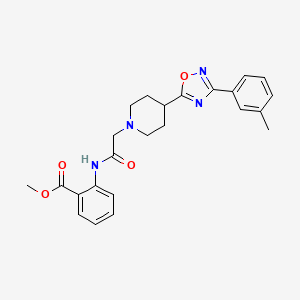
![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)
![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)
![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)
